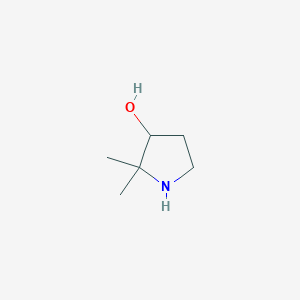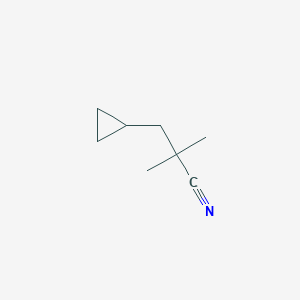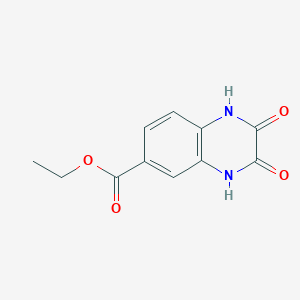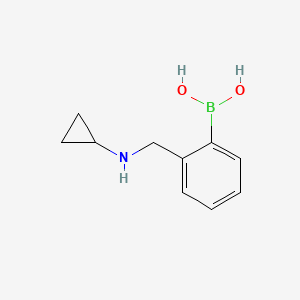
2,2-Dimethylpyrrolidin-3-ol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2,2-Dimethylpyrrolidin-3-ol” consists of a five-membered pyrrolidine ring with two methyl groups attached to the second carbon atom and a hydroxyl group attached to the third carbon atom . The molecular weight of this compound is 115.18 g/mol .
Aplicaciones Científicas De Investigación
Organocatalysis
2,2-Dimethylpyrrolidin-3-ol derivatives have been identified as effective organocatalysts. For instance, a study discussed a derivative used in catalyzing asymmetric Michael addition reactions, offering good to high yield and excellent enantioselectivities. The research highlighted the potential of these compounds in understanding catalysis mechanisms and for assignments of similar chemicals (Cui Yan-fang, 2008).
Enantioselective Synthesis
Another application is in the enantioselective synthesis of chiral propargylamines. A study detailed the role of a dimethylcarbinol unit in 2-methylbut-3-yn-2-ol, which plays a crucial role in ensuring high enantioselectivity in the synthesis process, highlighting the significance of this compound derivatives in this context (W. Fan & S. Ma, 2013).
Synthesis and Pharmaceutical Applications
Further, derivatives of this compound have been synthesized and tested for antihypertensive activity. One study produced a series of novel compounds, revealing their potential in the development of new antihypertensive drugs (J. M. Evans et al., 1983).
Cyclization Reactions
These compounds have also been used in platinum-promoted cyclization reactions of amino olefins. A research paper discussed the regio and stereoselectivity effects in the cyclization of such compounds, providing insights into the complex reactions involved (Juerg Ambuehl et al., 1978).
Catalyst Development
In the realm of catalyst development, this compound derivatives have been used to synthesize ZrO2-based catalysts. A study reported their synthesis and characterized their properties, demonstrating their potential in various chemical reactions (M. Aramendía et al., 1999).
Melanoidin-like Maillard Polymers
The derivatives also find application in the formation of melanoidin-like Maillard polymers. Research in this area has revealed the production of N-substituted 2-(hydroxymethyl)pyrroles as major products in certain Maillard model systems, contributing to our understanding of Maillard reactions and their products (Tressl et al., 1998).
Electrooxidation Mechanism
In the field of electrochemistry, studies on the electrooxidation mechanism of 3,4-diarylpyrrole derivatives have utilized these compounds. These studies help in understanding the electropolymerization processes and the formation of poly(phenanthropyrrole) (Małgorzata Czichy et al., 2016).
Safety and Hazards
Direcciones Futuras
The future directions for research on “2,2-Dimethylpyrrolidin-3-ol” and similar pyrrolidine compounds involve exploring their potential applications in drug discovery and treatment of human diseases . The unique structure of pyrrolidine compounds allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring . This makes them a promising scaffold for the design of new compounds with different biological profiles .
Propiedades
IUPAC Name |
2,2-dimethylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)5(8)3-4-7-6/h5,7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZXBVUTOWDOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369250-18-9 | |
| Record name | 2,2-dimethylpyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456474.png)









![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1456489.png)

